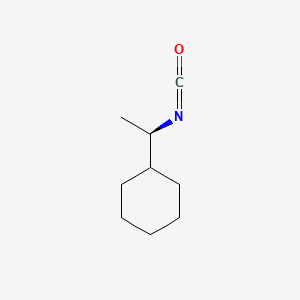

(R)-1-Cyclohexylethyl isocyanate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-isocyanatoethylcyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-8(10-7-11)9-5-3-2-4-6-9/h8-9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGSKYRAPJLTXSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCC1)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60601092 | |

| Record name | (1-Isocyanatoethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93470-26-9 | |

| Record name | (1-Isocyanatoethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Properties of R 1 Cyclohexylethyl Isocyanate

The preparation of (R)-1-Cyclohexylethyl isocyanate can be achieved through established synthetic routes for isocyanates, often starting from the corresponding chiral amine, (R)-1-cyclohexylethylamine. A common industrial method for producing isocyanates is the phosgenation of amines, which involves reacting the amine with phosgene (B1210022) (COCl2) or a safer alternative like triphosgene. wikipedia.orggoogle.comgoogle.com The reaction proceeds through a carbamoyl (B1232498) chloride intermediate to yield the isocyanate. wikipedia.org

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C9H15NO lookchem.com |

| Molecular Weight | 153.22 g/mol cookechem.com |

| Boiling Point | 210-215°C lookchem.com |

| Density | 1.02 g/cm³ lookchem.com |

| Refractive Index | 1.4650 lookchem.com |

| Appearance | Colorless to yellowish liquid nih.gov |

| Odor | Pungent, irritating lookchem.comnih.gov |

| Sensitivity | Moisture sensitive lookchem.com |

Note: The data in this table is compiled from various sources and may have slight variations.

Chemical Reactivity and Mechanistic Investigations of R 1 Cyclohexylethyl Isocyanate

Nucleophilic Addition Reactions of the Isocyanate Group

The isocyanate group is characterized by a cumulative double bond system, making the central carbon atom susceptible to nucleophilic attack. This reactivity is the foundation for many of the important reactions of (R)-1-cyclohexylethyl isocyanate.

The reaction of this compound with alcohols is a cornerstone of urethane (B1682113) chemistry, leading to the formation of carbamates, commonly known as urethanes. This reaction is of significant industrial importance for the production of polyurethane polymers. kuleuven.be The fundamental transformation involves the addition of the alcohol's hydroxyl group across the N=C bond of the isocyanate.

Mechanistic studies on the alcoholysis of isocyanates suggest a complex process that is often more intricate than a simple bimolecular addition. kuleuven.be Evidence points towards a multimolecular mechanism where the alcohol can act as both a reactant and a catalyst. kuleuven.bemdpi.com At higher concentrations, alcohol molecules can form hydrogen-bonded aggregates, such as dimers or trimers, which are more potent nucleophiles than a single alcohol molecule. kuleuven.bemdpi.com The reaction is thought to proceed through a concerted pathway involving a six-membered transition state, which helps to lower the activation energy. mdpi.comnih.gov

In the presence of an excess of the isocyanate, the initially formed urethane can further react to yield an allophanate. This secondary reaction involves the addition of the urethane's N-H group to another isocyanate molecule. mdpi.comresearchgate.net

The general mechanism for urethane formation can be depicted as follows:

Nucleophilic Attack: The oxygen atom of the alcohol attacks the electrophilic carbon of the isocyanate.

Proton Transfer: A proton is transferred from the alcohol to the nitrogen atom of the isocyanate, either directly or mediated by other alcohol molecules.

The reactivity of alcohols in this reaction generally follows the order: primary > secondary > tertiary, due to steric hindrance. kuleuven.be

Table 1: Proposed Mechanistic Pathways for Urethane Formation

| Condition | Proposed Mechanism | Key Intermediates/Transition States |

|---|---|---|

| Stoichiometric or Excess Alcohol | Multimolecular mechanism involving alcohol clusters (dimers, trimers) acting as the nucleophile. kuleuven.bemdpi.com | Hydrogen-bonded alcohol associates, six-centered transition state. mdpi.com |

This compound readily reacts with primary and secondary amines to form substituted ureas. This reaction is typically faster than the corresponding reaction with alcohols due to the greater nucleophilicity of the nitrogen atom in amines compared to the oxygen atom in alcohols. The reaction proceeds via a rapid and exothermic nucleophilic addition of the amine to the isocyanate carbon, followed by proton transfer to yield the stable urea (B33335) linkage. mdpi.com

The formation of thiourea (B124793) derivatives from isocyanates is less direct. While isothiocyanates are the typical precursors for thioureas, they can be synthesized from isocyanates. One common method involves the reaction of an amine with carbon disulfide to form a dithiocarbamate (B8719985) salt, which then reacts with the isocyanate. researchgate.net Alternatively, a one-pot synthesis can be achieved by reacting an amine and carbon disulfide in the presence of an isocyanide which promotes the formation of the thiourea. researchgate.net

The synthesis of mixed urea-thiourea derivatives is also possible through sequential reactions. For instance, reacting a diamine with one equivalent of an isocyanate can yield a mono-urea, which can then be reacted with an isothiocyanate to form a non-symmetrical urea-thiourea derivative. nih.gov

Table 2: Synthesis of Urea and Thiourea Derivatives

| Reagents | Product Type | General Reaction |

|---|---|---|

| This compound + Primary/Secondary Amine | Substituted Urea | R-NCO + R'-NH₂ → R-NH-CO-NH-R' mdpi.com |

The addition of P-H bonds across the N=C bond of isocyanates, known as hydrophosphinylation, provides a route to phosphinylcarboxamides, which are phosphorus analogs of ureas. Recent studies have demonstrated that this reaction can proceed efficiently without a catalyst, particularly under low-solvent conditions. cardiff.ac.uk

The reaction involves the nucleophilic attack of the phosphorus atom of a secondary phosphine (B1218219) oxide (e.g., diphenylphosphine (B32561) oxide) or a phosphite (B83602) on the electrophilic carbon of the isocyanate. This is followed by a proton transfer from the phosphorus to the nitrogen atom. The process is highly atom-efficient and tolerates a wide range of functional groups on the isocyanate. cardiff.ac.uk The reaction is not significantly affected by the presence of radical inhibitors, suggesting a non-radical pathway. cardiff.ac.uk

This methodology is expected to be applicable to this compound, affording the corresponding phosphinylcarboxamide derivative. The reaction can be performed neat or with a minimal amount of a solvent like 2-methyltetrahydrofuran (B130290) to facilitate the reaction of solid substrates. cardiff.ac.uk

The hydroboration of isocyanates offers a chemoselective method for their reduction. Depending on the reaction conditions and the stoichiometry of the hydroborating agent, different products can be obtained. A notable method employs commercially available sodium hydride (NaH) as a catalyst for the hydroboration of isocyanates with pinacolborane (HBpin). goettingen-research-online.de

The reaction can be controlled to yield:

N-boryl formamides: Through monohydroboration.

Bis(boryl)hemiaminals: Through dihydroboration.

N-boryl methylamines: Through a hydrodeoxygenation process. goettingen-research-online.de

This catalytic system displays excellent functional group tolerance, selectively reducing the isocyanate group in the presence of other reducible functionalities like imines and nitriles. goettingen-research-online.de The proposed mechanism involves the generation of active boron-hydride species from the reaction of NaH and HBpin, which then perform the reduction steps. goettingen-research-online.de Applying this to this compound would provide access to a range of reduced amine derivatives. The hydroboration-oxidation of alkenes and alkynes is a well-established synthetic transformation, and similar principles of syn-addition apply to the hydroboration of the C=N bond in isocyanates. wikipedia.orgmasterorganicchemistry.comyoutube.commasterorganicchemistry.com

Cycloaddition and Oligomerization Reactions

In addition to nucleophilic additions, the isocyanate group of this compound can undergo cycloaddition reactions with itself to form dimers and trimers. These reactions are often catalyzed and can be reversible.

Isocyanates can dimerize via a [2+2] cycloaddition to form a four-membered diazetidine-2,4-dione ring, also known as a uretdione. chempedia.infonih.gov This dimerization is typically catalyzed by bases, such as tertiary amines or phosphines, and is often a reversible process, with the dimer dissociating back to the monomer upon heating. chempedia.infonih.gov While aromatic isocyanates readily form dimers, the dimerization of aliphatic isocyanates like this compound is generally less favorable. chempedia.info

The trimerization of isocyanates is a more common and often more favorable process, leading to the formation of a highly stable six-membered 1,3,5-triazinane-2,4,6-trione ring, also known as an isocyanurate. researchgate.netutwente.nl This cyclotrimerization reaction is also base-catalyzed and proceeds through a stepwise nucleophilic addition mechanism. utwente.nl The trimerization is generally preferred over dimerization at higher temperatures. nih.gov The formation of these isocyanurate rings is a key cross-linking reaction in the production of polyisocyanurate foams and coatings. utwente.nlresearchgate.net

Table 3: Cycloaddition Products of Isocyanates

| Reaction | Product | Ring Structure | Common Catalysts |

|---|---|---|---|

| Dimerization | Uretdione | Four-membered diazetidine-2,4-dione chempedia.infonih.gov | Tertiary amines, phosphines nih.gov |

Exploration of Novel Cycloaddition Products

Cycloaddition reactions represent a powerful tool in synthetic organic chemistry for the construction of heterocyclic ring systems. Isocyanates are versatile partners in these reactions, participating as 2π components in various cycloaddition modes. For this compound, its chirality is expected to play a crucial role in directing the stereochemical outcome of these reactions, offering pathways to novel, enantiomerically enriched heterocyclic compounds.

Isocyanates are known to undergo [2+2] cycloadditions with alkenes, particularly electron-rich ones, to form β-lactams (2-azetidinones). The reaction with chlorosulfonyl isocyanate (CSI), for instance, is a well-known method for β-lactam synthesis, which can proceed through either a concerted or a stepwise mechanism involving a diradical intermediate, depending on the alkene's electronic properties. researchtrends.net The use of a chiral isocyanate like this compound in such reactions would likely induce diastereoselectivity in the formation of the four-membered ring.

Furthermore, dynamic kinetic asymmetric cycloadditions of isocyanates with substrates like vinylaziridines have been developed, yielding chiral imidazolidin-2-ones with high enantioselectivity. acs.org In these palladium-catalyzed processes, the chiral ligand on the metal and the nature of the isocyanate are critical. The reaction of this compound with various vinylaziridines could provide access to a library of optically active vicinal diamine precursors.

Isocyanates also participate in multicomponent reactions (MCRs) and other cycloadditions to form a wide array of heterocycles, including 1,2,4-triazole-3-ones, oxazinanediones, and various spirocyclic systems. nih.gov The inherent chirality of this compound makes it a valuable building block for the asymmetric synthesis of such complex structures. mdpi.comrsc.org

Table 1: Potential Cycloaddition Reactions and Products of this compound

| Reactant Partner | Cycloaddition Type | Potential Chiral Heterocyclic Product |

| Electron-rich Alkenes | [2+2] | Diastereomerically enriched β-Lactams |

| Vinylaziridines (Pd-catalyzed) | Dynamic Kinetic Asymmetric [3+2] | Enantiomerically enriched Imidazolidin-2-ones |

| Dienes (e.g., Cyclopentadiene) | [4+2] Diels-Alder | Chiral Bicyclic Lactams |

| Nitrones | [3+2] | Chiral 1,2,4-Oxadiazolidin-5-ones |

| Ketenes | [2+2] | Chiral Azetidine-2,4-diones |

Mechanistic Studies of Isocyanate Reactivity through Kinetic and Spectroscopic Analysis

Investigating the reaction mechanisms of this compound requires a combination of kinetic and spectroscopic techniques to monitor reaction progress, identify intermediates, and determine rate laws.

The primary tool for monitoring isocyanate reactions in real-time is Fourier-transform infrared (FTIR) spectroscopy. The isocyanate functional group exhibits a strong, sharp, and characteristic absorption band for its asymmetric N=C=O stretching vibration, typically appearing around 2270-2250 cm⁻¹. researchgate.net By tracking the decrease in the intensity of this peak over time, one can determine the rate of reaction and calculate kinetic parameters such as rate constants. researchgate.netpaint.org This in-situ analysis provides direct insight into how factors like reactant concentration, temperature, catalyst, and solvent affect the reaction rate.

For a chiral molecule like this compound, understanding the stereochemical course of its reactions is paramount. This is often achieved using chiroptical spectroscopy, such as circular dichroism (CD), which can provide information on the absolute configuration of chiral products. rsc.org Additionally, chiral high-performance liquid chromatography (HPLC) is an indispensable tool for separating and quantifying enantiomers and diastereomers formed during a reaction, allowing for the determination of enantiomeric excess (ee) and diastereomeric ratio (dr). researchgate.net Nuclear magnetic resonance (NMR) spectroscopy, particularly using chiral solvating or derivatizing agents, can also be employed to analyze the stereochemical purity of the products. acs.orgnih.gov

Influence of Solvent and Catalyst on Reaction Pathways

The reactivity of isocyanates is profoundly influenced by the choice of solvent and the presence of catalysts. These factors not only alter the reaction rate but can also dictate the reaction pathway, favoring the formation of one product over others (e.g., urethane vs. isocyanurate).

Catalysis: The reaction of isocyanates with nucleophiles like alcohols is often slow and requires catalysis, especially for aliphatic isocyanates which are generally less reactive than their aromatic counterparts. turkchem.netpoliuretanos.net Catalysts for the isocyanate-hydroxyl reaction operate through several mechanisms.

Lewis Acid Mechanism: Organotin compounds, such as dibutyltin (B87310) dilaurate (DBTDL), are common catalysts that are believed to function by associating with the isocyanate, making its carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. turkchem.net

Insertion Mechanism: Certain metal catalysts, including some zirconium and bismuth compounds, are proposed to first associate with the alcohol, forming a more nucleophilic metal-alcoholate intermediate which then attacks the isocyanate. turkchem.netwernerblank.com This pathway can offer greater selectivity for the isocyanate-hydroxyl reaction over the competing reaction with water. wernerblank.com

Nucleophilic Catalysis: Tertiary amines (e.g., DABCO) catalyze the reaction by activating the alcohol molecule. rsc.orgresearchgate.net

The choice of catalyst is critical for controlling side reactions. For instance, while catalysts like tertiary amines and tin carboxylates tend to favor carbamate (B1207046) (urethane) formation at equimolar reactant ratios, other catalysts like carboxylate anions can promote the cyclotrimerization of the isocyanate to form isocyanurates, which are stable six-membered rings. rsc.orgresearchgate.net

Solvent Effects: The solvent plays a critical role in isocyanate reactions. Reaction rates can vary significantly with solvent polarity. researchgate.net Generally, polar solvents can accelerate the reaction by stabilizing polar transition states. However, the effect is complex, as specific solvent-solute interactions, such as hydrogen bonding between the solvent and the alcohol, can also play a major role. For chiral reactions, the use of a chiral solvent can even act as the source of enantioselection by differentially stabilizing diastereomeric transition states. acs.orgresearchgate.net

Table 2: General Influence of Catalysts and Solvents on Isocyanate Reactions

| Factor | Type | General Effect on Isocyanate Reactivity |

| Catalyst | Organotin Compounds (e.g., DBTDL) | Strong catalysis for urethane formation; often non-selective (also catalyzes water reaction). wernerblank.com |

| Tertiary Amines (e.g., DABCO) | Catalyzes urethane formation via alcohol activation; can also promote trimerization. rsc.org | |

| Zirconium/Bismuth Compounds | Can selectively catalyze the isocyanate-hydroxyl reaction via an insertion mechanism. wernerblank.com | |

| Carboxylate Anions | Strong promotion of isocyanurate (trimer) formation. rsc.orgresearchgate.net | |

| Solvent | Non-polar (e.g., Toluene) | Generally slower reaction rates. |

| Polar Aprotic (e.g., Acetonitrile, DMF) | Often leads to significant rate enhancement by stabilizing polar intermediates/transition states. researchgate.net | |

| Protic (e.g., Alcohols) | Acts as both reactant and solvent; complex kinetics due to self-association. | |

| Chiral Solvents | Can induce enantioselectivity in reactions involving chiral substrates or catalysts. acs.org |

Transition State Analysis and Reaction Energetics

Understanding the transition state structure and the energetic profile of a reaction is fundamental to explaining its mechanism, rate, and selectivity. For reactions involving this compound, the bulky cyclohexyl group and the stereogenic center are expected to exert significant steric and electronic effects on the transition state.

In the reaction with an alcohol to form a urethane, a key mechanistic question is whether the reaction proceeds through a stepwise pathway (involving a zwitterionic intermediate) or a concerted pathway. Computational studies on model isocyanate systems suggest that the reaction is typically concerted, involving a four- or six-membered cyclic transition state where the alcohol proton is transferred simultaneously with the formation of the new C-O bond. nethouse.ru

For cycloaddition reactions, the mechanism can be either concerted or stepwise. researchtrends.net The energetics of the possible transition states, often calculated using computational methods, determine the favored pathway. For example, in the [2+2] cycloaddition of an isocyanate with an alkene, a stepwise pathway through a diradical intermediate may be lower in energy for electron-rich alkenes, while a concerted pathway is favored for electron-deficient ones. researchtrends.net The stereochemical outcome of these reactions is determined at the transition state. The approach of the reactants will be influenced by steric hindrance from the cyclohexyl group of this compound, leading to a diastereomeric transition state and, consequently, a diastereomerically enriched product.

Computational Chemistry in Elucidating Reaction Mechanisms

In the absence of extensive experimental data for a specific compound like this compound, computational chemistry, particularly Density Functional Theory (DFT), serves as an indispensable tool for predicting reactivity and elucidating reaction mechanisms. rsc.orgmdpi.com

DFT calculations allow researchers to:

Model Reaction Pathways: By mapping the potential energy surface, chemists can identify intermediates and locate transition state structures for various reaction pathways, such as nucleophilic addition or cycloaddition. nethouse.ruresearchgate.net

Calculate Energetics: Activation energies (barrier heights) and reaction enthalpies can be calculated with high accuracy, allowing for the prediction of reaction rates and thermodynamic favorability. This helps determine whether a reaction is kinetically or thermodynamically controlled. rsc.org

Analyze Catalyst and Solvent Effects: Computational models can incorporate catalyst molecules and simulate solvent effects (using implicit or explicit solvent models) to understand their role in modifying reaction barriers and stabilizing intermediates. researchgate.netmdpi.com For instance, DFT can model how a catalyst like DABCO activates an alcohol or how a polar solvent stabilizes a charge-separated transition state.

Predict Spectroscopic Properties: Theoretical calculations can predict vibrational frequencies (IR spectra) and NMR chemical shifts. arxiv.orgresearchgate.net This is invaluable for interpreting experimental spectra and identifying transient species that may be difficult to isolate.

Understand Stereoselectivity: For a chiral molecule like this compound, computational methods can be used to calculate the energies of the different diastereomeric transition states that lead to different stereoisomeric products. The energy difference between these transition states allows for the prediction of the diastereomeric ratio of the product, providing fundamental insight into the origins of asymmetric induction.

By applying these computational tools, a detailed, molecule-specific understanding of the chemical reactivity and mechanistic pathways of this compound can be developed, guiding future experimental work in the synthesis of novel chiral materials and compounds.

Stereochemical Influence and Chiral Recognition Studies Involving R 1 Cyclohexylethyl Isocyanate

Impact of Chiral Center on Reaction Selectivity and Product Stereochemistry

The chiral nature of (R)-1-Cyclohexylethyl isocyanate makes it a valuable reagent in stereoselective reactions. When this isocyanate reacts with other chiral or prochiral molecules, the inherent chirality of the isocyanate can direct the formation of one stereoisomer of the product in preference to others. This is a key principle in asymmetric synthesis, where the goal is to produce a single enantiomer or diastereomer of a target molecule.

For instance, in reactions with chiral alcohols or amines, the this compound will form diastereomeric carbamates or ureas, respectively. The relative amounts of the diastereomers formed can be influenced by the stereochemistry of the isocyanate.

Utilization as a Chiral Building Block in Enantiopure Compound Synthesis

This compound serves as a versatile chiral building block in the synthesis of enantiomerically pure compounds. mdpi.comnih.gov Chiral building blocks are enantiomerically pure molecules that are incorporated into a larger molecule during synthesis, transferring their chirality to the final product. The pharmaceutical industry, in particular, has a high demand for such building blocks to produce single-enantiomer drugs, which often have improved efficacy and reduced side effects compared to their racemic counterparts. nih.gov

The isocyanate group is a highly reactive functional group that can readily participate in a variety of chemical transformations, such as addition reactions with alcohols, amines, and thiols, to form carbamates, ureas, and thiocarbamates, respectively. These reactions allow for the straightforward incorporation of the chiral cyclohexylethyl moiety into a diverse range of molecular scaffolds.

Development and Application of Chiral Derivatizing Reagents

This compound and similar chiral isocyanates are used as chiral derivatizing agents (CDAs). murdoch.edu.auresearchgate.netsigmaaldrich.com CDAs are employed to determine the enantiomeric purity of a sample. The process involves reacting the chiral sample with the CDA to form a mixture of diastereomers. These diastereomers have different physical properties, such as boiling points and melting points, and can be distinguished and quantified using techniques like gas chromatography (GC), high-performance liquid chromatography (HPLC), or nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

For example, when this compound reacts with a racemic mixture of a chiral alcohol, it will produce two diastereomeric carbamates. The ratio of these diastereomers, as determined by an analytical technique, directly corresponds to the enantiomeric ratio of the original alcohol.

Chiral Recognition Phenomena in Macromolecular Systems

The influence of the stereochemistry of this compound extends to the field of polymer chemistry, where it can be used to create macromolecules with specific chiral structures and properties.

Incorporation into Optically Active Polymers and Polypeptoids

This compound can be polymerized to produce optically active polymers. The polymerization of chiral isocyanates can lead to the formation of helical polymer chains with a preferred screw sense (either right-handed or left-handed). ru.nl This is because the bulky chiral side groups on the polymer backbone force the chain to adopt a helical conformation to minimize steric hindrance. ru.nl

These optically active polymers can exhibit unique properties, such as the ability to selectively recognize and interact with other chiral molecules. This has potential applications in areas like chiral separations, asymmetric catalysis, and chiroptical materials.

Stereoselective Polymerization Mechanisms

The polymerization of isocyanates can be initiated by various catalysts, and the choice of catalyst can influence the stereoselectivity of the polymerization. ru.nl In the case of chiral isocyanates like this compound, the polymerization can proceed via a stereoselective mechanism, where the growing polymer chain preferentially adds monomers with a specific orientation. This can lead to a high degree of control over the helical structure of the resulting polymer. ru.nl

For example, anionic polymerization of isocyanates is a common method that can produce highly stereoregular polymers. researchgate.net The initiator attacks the carbonyl carbon of the isocyanate monomer, and the subsequent propagation steps maintain the stereochemical information from the monomer and the growing polymer chain. researchgate.net The resulting polymers can have a stable helical conformation, leading to high optical activity. ru.nl

Precursors for Specialized Polymer Systems

The incorporation of this compound into polymer chains introduces chirality, which can significantly influence the material's macroscopic properties. This has led to its exploration in various polymer systems, aiming to create materials with tailored functionalities.

Chiral Polyurethanes and Elastomers in Research

The synthesis of chiral polyurethanes and elastomers is an area of growing interest, with the potential to develop materials with unique optical, mechanical, and thermal properties. The introduction of a chiral center, such as the one present in this compound, into the polymer backbone or as a pendant group can induce the formation of ordered helical structures. rsc.orgreading.ac.uk Research has shown that chiral moieties can enhance the self-assembly and ordering of supramolecular polyurethanes, leading to materials with improved thermal stability and mechanical strength compared to their racemic counterparts. rsc.orgreading.ac.uk

While direct polymerization of this compound into polyurethanes is a theoretical possibility, research has often focused on utilizing chiral diols or other chiral synthons to impart chirality. For instance, studies on polyurethane elastomers synthesized using chiral tartaric acid have demonstrated that the introduction of chirality is essential for obtaining the desired chiral properties in the final material. researchgate.net The synthesis of chiral polyurethanes can be achieved by reacting an optically inactive polyol with an isocyanate enantiomer or by using chiral additives like chain extenders. researchgate.net These approaches highlight the potential for creating advanced elastomers where the chirality of the building blocks, such as this compound, dictates the final properties of the material.

Polyamines and Polymethacrylates with Chiral Side Chains

The synthesis of polyamines and polymethacrylates with chiral side chains represents a significant area of research for creating functional polymers with applications in areas like chiral recognition and catalysis. The amine precursor to this compound, (R)-(-)-1-Cyclohexylethylamine, has been successfully used to synthesize optically active polyamines. researchgate.net

In one study, new optically active polyamines with a chiral auxiliary in the side chain were prepared through the polycondensation of (R)-(-)-1-Cyclohexylethylamine with p-xylylene dibromide. researchgate.net The resulting polymers exhibited optical activity, indicating that the chirality of the amine was successfully transferred to the polymer structure. researchgate.net These chiral polyamines are of interest for their potential as ligands for molecular recognition and as components in gas permselective membranes. researchgate.net

Similarly, the development of polymethacrylates with chiral side chains is a promising avenue for creating materials with ordered structures. rsc.orgelsevierpure.com While direct polymerization of a methacrylate (B99206) monomer functionalized with this compound is a plausible route, much of the research has focused on using chiral monomers derived from amino acids or other chiral sources. rsc.org The introduction of chiral side chains can induce helical structures in the polymer backbone, influencing the material's chiroptical properties. rsc.org

Table 1: Synthesis of Optically Active Polyamines from (R)-(-)-1-Cyclohexylethylamine researchgate.net

| Monomers | Polymerization Method | Resulting Polymer | Key Finding |

| (R)-(-)-1-Cyclohexylethylamine and p-xylylene dibromide | Polycondensation | Optically active polyamine with chiral side chain | Successful transfer of chirality from the amine monomer to the polymer, resulting in a material with specific optical rotation. |

Non-Isocyanate Polyurethane (NIPU) Research Contributions

The development of non-isocyanate polyurethanes (NIPUs) is driven by the need for safer and more environmentally friendly alternatives to conventional polyurethanes, which involve the use of toxic isocyanates. rsc.orgnih.govthieme-connect.de The primary route to NIPUs involves the reaction of cyclic carbonates with amines. nih.govthieme-connect.de

While this compound itself is an isocyanate, its amine precursor, (R)-(-)-1-Cyclohexylethylamine, can theoretically be used in NIPU synthesis. The amine would react with a cyclic carbonate to form a hydroxyurethane linkage, a key structural motif in NIPUs. nih.gov This approach would allow for the incorporation of a chiral cyclohexylethyl moiety into the NIPU structure, potentially leading to the development of chiral, "green" polyurethanes. Research in the NIPU field is extensive, exploring various bio-based and synthetic amines and cyclic carbonates to create a wide range of materials. researchgate.netresearchgate.net The use of chiral amines, such as (R)-(-)-1-Cyclohexylethylamine, in this chemistry opens up possibilities for creating NIPUs with unique stereochemical properties.

Role in Chiral Catalysis and Ligand Design

The chiral nature of this compound and its derivatives makes them attractive candidates for the design of chiral ligands used in asymmetric catalysis. The goal of asymmetric catalysis is to selectively produce one enantiomer of a chiral product, a critical process in the pharmaceutical and fine chemical industries. youtube.comyoutube.com

Design of Chiral Ligands from this compound Derivatives

Chiral ligands play a crucial role in asymmetric catalysis by creating a chiral environment around a metal center, which directs the stereochemical outcome of a reaction. thieme-connect.deenamine.netresearchgate.net The amine precursor to this compound, (R)-(-)-1-Cyclohexylethylamine, is a valuable starting material for the synthesis of such ligands. researchgate.netmdpi.com

For instance, chiral β-aminophosphine derivatives, which are powerful ligands and organocatalysts, can be synthesized from chiral amines. rsc.org These ligands have been successfully applied in various metal-catalyzed reactions, including palladium-catalyzed allylic substitutions and copper-catalyzed 1,4-additions. rsc.org The synthesis of chiral ligands often involves the reaction of a chiral amine with a suitable scaffold to create a bidentate or polydentate ligand that can coordinate to a metal. The cyclohexylethyl group from (R)-1-Cyclohexylethylamine would provide a specific steric and electronic environment that could influence the catalytic activity and enantioselectivity of the resulting metal complex.

Investigations in Asymmetric Catalysis Using Derived Catalysts

Once a chiral ligand derived from a this compound precursor is synthesized, it can be complexed with a metal to form a chiral catalyst. The performance of this catalyst is then evaluated in various asymmetric reactions. The effectiveness of the catalyst is typically measured by the yield of the desired product and its enantiomeric excess (ee), which indicates the degree of stereoselectivity.

For example, rhodium catalysts encapsulated in a chiral supramolecular capsule have been used for asymmetric hydroformylation. nih.gov While this specific example does not use a ligand derived from (R)-1-Cyclohexylethylamine, it illustrates the principle of using a chiral environment to control the outcome of a reaction. Chiral spirosiladiphosphine ligands have also shown high reactivity and enantioselectivity in rhodium-catalyzed hydrosilylation/cyclization reactions. nih.gov The development of new chiral ligands, potentially derived from readily available chiral building blocks like (R)-(-)-1-Cyclohexylethylamine, is a continuous effort in the field of asymmetric catalysis. researchgate.net

Table 2: Potential Applications of this compound Derivatives in Asymmetric Catalysis

| Derivative | Ligand Type | Potential Catalytic Application | Key Principle |

| (R)-(-)-1-Cyclohexylethylamine | β-Aminophosphine | Palladium-catalyzed allylic substitution, Copper-catalyzed 1,4-addition | Creation of a chiral environment around the metal center to induce enantioselectivity. rsc.org |

| (R)-(-)-1-Cyclohexylethylamine | Schiff base ligands | Asymmetric aldol (B89426) and Michael reactions | Formation of a chiral metal complex that selectively catalyzes the formation of one enantiomer. |

Synthesis of Complex Organic Molecules and Bioactive Scaffolds

This compound emerges as a valuable chiral building block in advanced organic synthesis, offering a pathway for the construction of intricate molecular architectures and scaffolds with potential biological activity. enamine.netmdpi.com The strategic incorporation of its constituent parts—the reactive isocyanate group and the stereodefined cyclohexylethyl moiety—allows for the development of novel compounds with specific three-dimensional orientations, a critical factor in medicinal chemistry and materials science. enamine.netmdpi.comresearchgate.net The inherent chirality of this reagent is of paramount importance, as the biological activity of complex molecules is often dictated by their stereochemistry. mdpi.com

The isocyanate functional group is a versatile precursor for a variety of chemical transformations, making it a cornerstone in the synthesis of diverse molecular families. beilstein-journals.orgnih.govrsc.org Its utility is particularly pronounced in multicomponent reactions, where complex structures can be assembled in a single step, enhancing synthetic efficiency. rsc.org

Building Blocks for Heterocyclic Compounds

Isocyanates are fundamental reactants in the synthesis of a wide array of heterocyclic compounds, which form the core of many pharmaceutical agents and agrochemicals. beilstein-journals.orgrsc.org The electrophilic carbon atom of the isocyanate group is susceptible to attack by nucleophiles, initiating cyclization cascades to form stable ring systems. rsc.org While specific examples detailing the use of this compound in heterocyclic synthesis are not extensively documented in publicly available research, the known reactivity of isocyanates provides a clear indication of its potential applications.

Isocyanates are key intermediates in the formation of various nitrogen-containing heterocycles, including:

Hydantoins: These five-membered rings, often prepared through the Bucherer-Bergs reaction or related multicomponent strategies involving isocyanates, are present in numerous anticonvulsant drugs. nih.gov

Uracil (B121893) Derivatives: Isocyanates can be employed in cyclization reactions to furnish uracils and related dihydrouracils, which are foundational structures in nucleic acids and have applications in antiviral and anticancer therapies. nih.gov

Triazole and Oxadiazole Derivatives: The reaction of isocyanates with hydrazines or other suitable precursors can lead to the formation of triazolones and oxadiazoles, classes of heterocycles with a broad spectrum of biological activities. rsc.orgresearchgate.net

The general reaction pathway involves the initial reaction of the isocyanate with a suitable nucleophile, followed by an intramolecular cyclization to construct the heterocyclic ring. The (R)-1-cyclohexylethyl group would be incorporated as a substituent on the nitrogen atom of the resulting heterocycle, imparting a specific chiral identity to the final molecule.

Table 1: Potential Heterocyclic Scaffolds from Isocyanate Reactions

| Heterocycle Class | General Precursors | Potential Application of this compound |

| Hydantoins | Aldehyde/Ketone, Cyanide, Ammonium Carbonate | Synthesis of chiral 5-substituted hydantoins. |

| Uracil Derivatives | Unsaturated Imines, Nickel-catalyzed reactions | Formation of N-substituted uracil analogs. nih.gov |

| 1,2,4-Triazole-3-ones | Aldehydes, Phenylhydrazines | Creation of chiral triazolone derivatives. rsc.org |

| 1,3,4-Oxadiazoles | Carboxylic Acids, (N-isocyanimino)triphenylphosphorane | Synthesis of N-cyclohexylethyl-substituted oxadiazole carboxamides. researchgate.net |

This table is illustrative of the potential applications based on the general reactivity of isocyanates.

Stereoselective Introduction of the Cyclohexylethyl Moiety

The primary value of this compound in the synthesis of complex molecules lies in its ability to introduce the chiral 1-cyclohexylethyl group in a stereoselective manner. enamine.net This is particularly significant in the development of bioactive compounds, where the precise spatial arrangement of substituents can dramatically influence efficacy and selectivity for a biological target. mdpi.com

The most direct application of this chiral isocyanate is in the synthesis of non-racemic urea (B33335) and carbamate (B1207046) derivatives. The reaction of this compound with a primary or secondary amine leads to the formation of a chiral N,N'-disubstituted urea. This transformation proceeds with the retention of the stereocenter, providing a straightforward method for incorporating the chiral moiety.

Reaction Scheme: Synthesis of a Chiral Urea Derivative

This reaction illustrates the stereospecific formation of a chiral urea.

These chiral urea derivatives can themselves be valuable bioactive scaffolds or can serve as intermediates for more complex targets. The urea functional group is a well-known pharmacophore capable of forming key hydrogen bond interactions with biological receptors. nih.gov

Furthermore, the development of asymmetric polymerization techniques opens up possibilities for using chiral isocyanates like this compound to create stereoregular polymers. researchgate.net Asymmetric copolymerization of epoxides and isocyanates, for instance, can yield optically active polyurethanes with the chirality embedded in the polymer backbone, leading to materials with unique properties. researchgate.net

Table 2: Examples of Chiral Molecules Synthesized Using Chiral Building Blocks

| Compound Class | Synthetic Strategy | Relevance of Chiral Building Block |

| Bioactive Alkaloids | Reductive alkylation of lactams/amides | Establishes key stereocenters in the final natural product. researchgate.net |

| Cyclopentenyl Carbocyclic Nucleosides | Multi-step synthesis from chiral precursors | Determines the enantiomeric form of the final bioactive nucleoside analog. rsc.org |

| Complex Peptidic Systems | Asymmetric synthesis and chiral pool modifications | Controls the three-dimensional structure and biological function. nih.gov |

This table provides examples of how chiral building blocks, in general, are critical in the synthesis of complex molecules, highlighting the potential role of reagents like this compound.

While direct and extensive research applications of this compound in the synthesis of complex molecules and bioactive scaffolds are not widely reported, its structure and the established reactivity of isocyanates position it as a promising tool for the stereoselective synthesis of novel chiral compounds. acs.org

Conclusion

Established Synthetic Routes for Aliphatic Chiral Isocyanates

The preparation of aliphatic chiral isocyanates relies on several well-established chemical transformations. These methods are broadly applicable and can be adapted for the synthesis of a wide range of chiral isocyanates.

Curtius Rearrangement and Analogous Approaches

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into isocyanates. nih.govwikipedia.orgnih.gov The reaction proceeds through an acyl azide (B81097) intermediate, which upon heating, rearranges to form the isocyanate with the loss of nitrogen gas. wikipedia.orgchem-station.com A key advantage of the Curtius rearrangement is its stereospecificity; the stereochemistry of the migrating group is retained during the rearrangement, making it an excellent choice for synthesizing enantiomerically pure isocyanates from chiral carboxylic acids. nih.govnumberanalytics.com

The general mechanism involves the formation of an acyl azide from a carboxylic acid derivative, which then undergoes thermal or photochemical decomposition to an isocyanate. wikipedia.orgnih.gov The isocyanate can be trapped with various nucleophiles to yield amines, carbamates, or ureas. nih.gov For instance, in the presence of an alcohol like tert-butanol, a Boc-protected amine is formed. wikipedia.org

Several modifications to the classical Curtius rearrangement have been developed to improve safety and efficiency. For example, diphenylphosphoryl azide (DPPA) can be used to convert carboxylic acids to acyl azides under milder conditions, avoiding the use of potentially explosive sodium azide. chem-station.com

Phosgenation and Non-Phosgene Alternatives in Chiral Isocyanate Synthesis

Phosgenation, the reaction of a primary amine with phosgene (B1210022) (COCl₂), is a traditional and industrially significant method for producing isocyanates. researchgate.netsabtechmachine.com The process typically involves two steps: a "cold" phosgenation at lower temperatures to form a carbamoyl (B1232498) chloride, followed by a "hot" phosgenation at elevated temperatures to eliminate hydrogen chloride and form the isocyanate. sabtechmachine.comgoogle.com To minimize side reactions, such as the formation of urea (B33335), the amine can first be converted to its hydrochloride salt. sabtechmachine.com

Due to the extreme toxicity of phosgene, significant research has been dedicated to developing safer, non-phosgene alternatives. digitellinc.comnwo.nl These routes often involve the carbonylation of amines or nitro compounds. One such approach is the reductive carbonylation of nitroaromatics, though this has yet to be fully realized for industrial applications. digitellinc.com Another promising non-phosgene route involves the reaction of an organic formamide (B127407) with a diorganocarbonate, followed by thermolysis to yield the isocyanate. google.com Additionally, methods utilizing carbon dioxide as a C1 source are being explored, such as the synthesis of carbamates from amines and CO₂, which can then be converted to isocyanates. researchgate.net The Staudinger–aza-Wittig reaction, where an iminophosphorane reacts with carbon dioxide, also provides a pathway to isocyanates. beilstein-journals.org

Asymmetric Synthesis Approaches to this compound and Stereoisomers

The direct asymmetric synthesis of this compound and its stereoisomers presents a significant challenge. Researchers have explored various strategies to control the stereochemistry of the final product.

Chiral Auxiliary-Mediated Transformations

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered. wikipedia.org This strategy is a cornerstone of asymmetric synthesis. wikipedia.orgnumberanalytics.com

In the context of synthesizing chiral isocyanates, a chiral auxiliary can be attached to a precursor molecule. For example, a chiral alcohol can be used to form an ester, which then undergoes a series of reactions where the stereocenter on the auxiliary directs the formation of a new stereocenter. A notable example is the use of trans-2-phenyl-1-cyclohexanol (B1200244) in ene reactions. wikipedia.org While not directly applied to this compound in the provided search results, this principle can be extended. A chiral auxiliary could be used to guide the stereoselective reduction of a ketone to a chiral alcohol, which is then converted to the corresponding amine and subsequently to the isocyanate, or the chiral auxiliary could be part of a molecule that undergoes a rearrangement like the Curtius reaction. The development of new chiral interlocking auxiliaries also presents a powerful strategy for the synthesis of mechanically planar chiral rotaxanes, showcasing the evolving utility of this approach. nih.gov

Optimization of Reaction Conditions and Yields in Chiral Isocyanate Production

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired chiral isocyanate while minimizing waste and cost. Key parameters that are often optimized include temperature, solvent, catalyst, and reactant concentrations. researchgate.net

For instance, in the Curtius rearrangement, the choice of solvent and temperature can significantly impact the reaction rate and the stability of the resulting isocyanate. Similarly, in phosgenation reactions, controlling the temperature and the rate of phosgene addition is critical to prevent the formation of byproducts. sabtechmachine.com

The selection of the catalyst is also paramount. In catalytic processes, screening different catalysts and ligands is a common strategy to find the optimal system for a specific transformation. researchgate.netrsc.org For example, in the synthesis of cyclohexyl isocyanate via carbonylation of cyclohexylamine, the choice of catalyst and the presence of a co-catalyst were shown to influence the yield. prepchem.com

Innovations in Sustainable Synthesis of Chiral Isocyanates

The synthesis of chiral isocyanates, such as this compound, is undergoing a significant transformation driven by the principles of green chemistry. The primary goal is to move away from hazardous reagents like phosgene, which has been the traditional choice for isocyanate production, and to develop safer, more efficient, and environmentally benign methodologies. wikipedia.orgnih.gov Innovations in this area are centered on the use of alternative reagents, catalytic processes, and biocatalysis to achieve high enantioselectivity and sustainability.

A cornerstone of sustainable isocyanate synthesis is the avoidance of phosgene, a highly toxic and corrosive chemical. wikipedia.org This has spurred the development of several phosgene-free routes. The Curtius rearrangement stands out as a robust and versatile method for converting carboxylic acids into isocyanates via an acyl azide intermediate. nih.govnumberanalytics.comorganic-chemistry.org A key advantage of the Curtius rearrangement is its stereospecificity; the rearrangement from the acyl azide to the isocyanate proceeds with complete retention of the stereochemical configuration of the migrating group. numberanalytics.comnih.gov This makes it an ideal strategy for the synthesis of enantiomerically pure chiral isocyanates like this compound from the corresponding chiral carboxylic acid. The reaction is generally considered a concerted process, avoiding the formation of a discrete nitrene intermediate. wikipedia.org

Another significant advancement in sustainable isocyanate synthesis is the Staudinger-aza-Wittig reaction. This reaction allows for the conversion of azides into isocyanates using a phosphine (B1218219) reagent and carbon dioxide. nih.gov The use of polymer-bound phosphines can simplify the purification process by allowing for the easy removal of the phosphine oxide byproduct through filtration, which is a notable green chemistry advantage. nih.gov This method has been shown to be effective for a variety of substrates, including those with chiral centers, and offers a mild and efficient alternative to traditional methods. nih.gov

Biocatalysis is also emerging as a powerful tool for the sustainable synthesis of chiral building blocks, including the chiral amines that are direct precursors to chiral isocyanates. researchgate.netrsc.org The use of enzymes, such as transaminases, can provide highly enantioselective routes to chiral amines from prochiral ketones. nih.gov These enzymatic reactions are typically performed in aqueous media under mild conditions, offering significant environmental benefits over traditional chemical methods. The resulting enantiopure amine, such as (R)-1-cyclohexylethylamine, can then be converted to the corresponding isocyanate.

Continuous flow chemistry is another innovative approach that enhances the sustainability of chemical processes. researchgate.net By conducting reactions in a continuous flow reactor, it is possible to achieve better control over reaction parameters, improve safety, and facilitate scale-up. This technology is particularly well-suited for reactions involving hazardous intermediates, as they can be generated and consumed in situ, minimizing their accumulation.

These innovative strategies, focusing on phosgene-free reagents, catalysis, biocatalysis, and process intensification through flow chemistry, are paving the way for a more sustainable future in the production of chiral isocyanates.

| Method | Key Features | Sustainability Advantages | Relevance to this compound |

| Curtius Rearrangement | Conversion of a carboxylic acid to an isocyanate via an acyl azide. nih.govnumberanalytics.com | Phosgene-free; stereospecific with retention of configuration; can be performed under mild conditions. wikipedia.orgnumberanalytics.comnih.gov | Direct synthesis from (R)-2-cyclohexylpropanoic acid, preserving the chiral center. |

| Staudinger-aza-Wittig Reaction | Reaction of an azide with a phosphine and CO2 to form an isocyanate. nih.gov | Phosgene-free; use of polymer-bound reagents simplifies purification. nih.gov | Potential route from (R)-1-azido-1-cyclohexylethane. |

| Biocatalytic Synthesis of Precursor | Enzymatic resolution or asymmetric synthesis of the corresponding chiral amine. researchgate.netrsc.orgnih.gov | Use of renewable catalysts (enzymes); reactions in aqueous media; high enantioselectivity. nih.gov | Production of enantiopure (R)-1-cyclohexylethylamine as a key intermediate. |

Advanced Analytical and Spectroscopic Characterization Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of (R)-1-Cyclohexylethyl isocyanate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the connectivity and stereochemistry of the molecule.

In a typical ¹H NMR spectrum, the protons of the cyclohexyl group would appear as a series of complex multiplets in the upfield region (approximately 1.0-1.9 ppm). The single proton on the chiral carbon (the methine proton adjacent to the isocyanate group) would be identifiable by its specific chemical shift and coupling to the neighboring methyl and cyclohexyl protons. The methyl group protons would appear as a doublet.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. The isocyanate carbon (N=C=O) is particularly noteworthy, appearing at a characteristic downfield chemical shift (typically around 120-125 ppm). The chiral carbon atom and the carbons of the cyclohexyl and methyl groups would also have distinct resonances. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to definitively assign all proton and carbon signals by showing their correlations. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for this compound (Note: The following data are estimated based on structurally similar compounds. Actual chemical shifts may vary.)

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| N=C =O | - | ~124.0 |

| C H-NCO | ~3.5 (quartet) | ~60.0 |

| C H₃ | ~1.3 (doublet) | ~20.0 |

| C H₂ (cyclohexyl) | 1.0 - 1.9 (multiplets) | 25.0 - 45.0 |

Infrared (IR) and Raman Spectroscopy for Reaction Monitoring and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and monitoring the progress of reactions involving this compound. The most prominent and useful feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (–N=C=O) group. This peak typically appears in a relatively clear region of the spectrum, around 2250-2285 cm⁻¹.

The consumption of the isocyanate during a reaction, for instance, in the formation of a urethane (B1682113) by reacting with an alcohol, can be easily monitored in real-time by observing the disappearance of this characteristic peak. researchgate.net The appearance of new bands, such as the N-H stretch (around 3300 cm⁻¹) and the C=O stretch of the urethane linkage (around 1700 cm⁻¹), would simultaneously confirm the formation of the product.

Raman spectroscopy provides complementary information. While the N=C=O stretch is also Raman active, other non-polar bonds within the cyclohexyl group may give rise to strong Raman signals, offering another avenue for structural analysis. The Raman spectrum for the closely related cyclohexyl isocyanate shows distinct peaks that can be used for its identification. chemicalbook.com

Table 2: Key IR and Raman Bands for this compound

| Vibrational Mode | Technique | Approximate Wavenumber (cm⁻¹) |

| N=C=O Asymmetric Stretch | IR, Raman | 2250 - 2285 |

| C-H Stretch (Aliphatic) | IR, Raman | 2850 - 3000 |

| C=O Stretch (Urethane product) | IR | ~1700 |

| N-H Stretch (Urethane product) | IR | ~3300 |

Mass Spectrometry in Product Identification and Mechanistic Studies

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound and for identifying products formed in its reactions. Using electron ionization (EI), the molecule is fragmented in a reproducible manner, creating a unique mass spectrum that serves as a molecular fingerprint.

The mass spectrum of the parent compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (153.22 g/mol ). scbt.com The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral radicals. Common fragmentation pathways for alkyl isocyanates include cleavage of the bond alpha to the isocyanate group. For this compound, a significant fragment would likely result from the loss of the ethyl group or the cyclohexyl group. The fragmentation of the closely related cyclohexyl isocyanate shows a base peak at m/z 67 and other significant peaks at m/z 41, 82, and 97, which correspond to various fragments of the cyclohexane (B81311) ring. nih.govnist.gov Similar fragments would be expected for this compound, along with fragments characteristic of the ethyl group.

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment Identity |

| 153 | [C₉H₁₅NO]⁺ (Molecular Ion) |

| 124 | [M - C₂H₅]⁺ |

| 99 | [C₅H₉NCO]⁺ |

| 82 | [C₆H₁₀]⁺ |

| 67 | [C₅H₇]⁺ |

| 55 | [C₄H₇]⁺ |

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment

Assessing the enantiomeric purity of this compound is crucial, as the biological or chemical properties of the two enantiomers can differ significantly. Chiral chromatography, either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is the standard method for this purpose. gcms.cz

These techniques utilize a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers. researchgate.netuni-muenchen.de This differential interaction causes one enantiomer to travel through the column faster than the other, resulting in their separation and the appearance of two distinct peaks in the chromatogram. The ratio of the areas of these two peaks directly corresponds to the enantiomeric ratio of the sample.

For GC analysis, the volatile isocyanate can be analyzed directly on a CSP, often one based on derivatized cyclodextrins. gcms.cz Alternatively, for HPLC, various types of CSPs, such as those based on polysaccharides or Pirkle-type phases, can be effective. nih.govresearchgate.net The choice of the specific column and the mobile phase (for HPLC) or temperature program (for GC) is optimized to achieve baseline separation of the enantiomers. For example, chiral derivatizing reagents like 1-phenylethyl isocyanate are used to separate chiral alcohols, demonstrating the power of chiral isocyanates in enantioselective analysis. nih.gov

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis in Chiral Polymers

When this compound is used as a monomer, it can form polymers, specifically polyisocyanates. Due to the chiral nature of the monomer, the resulting polymer chain is expected to adopt a preferred helical conformation (either a right-handed or left-handed helix). mdpi.com This formation of a regular, chiral secondary structure is a phenomenon that can be investigated using Circular Dichroism (CD) spectroscopy.

CD spectroscopy measures the differential absorption of left and right circularly polarized light. A molecule or polymer that is chiral and has a defined conformation, like a helix, will produce a characteristic CD spectrum. An achiral or racemic polymer would be CD-silent. For a polymer made exclusively from the (R)-enantiomer of 1-Cyclohexylethyl isocyanate, a distinct CD signal would be observed. The sign and magnitude of this signal (specifically, the Cotton effect) can provide information about the preferred helical sense and the conformational stability of the polymer in solution. This makes CD spectroscopy an invaluable tool for studying the higher-order structure of chiral polymers derived from this isocyanate.

Future Research Directions and Theoretical Perspectives

Emerging Synthetic Routes for Chiral Isocyanates with Enhanced Efficiency and Sustainability

The traditional synthesis of isocyanates often involves hazardous reagents like phosgene (B1210022), prompting a shift towards greener alternatives. sigmaaldrich.com For chiral isocyanates such as (R)-1-Cyclohexylethyl isocyanate, future research will likely focus on catalytic and sustainable methods that offer high enantioselectivity and yield.

One promising avenue is the application of the Staudinger–aza-Wittig reaction . This method allows for the conversion of azides to isocyanates and is compatible with a variety of functional groups. capes.gov.br Microwave-assisted protocols of this reaction have demonstrated the potential for rapid and efficient synthesis. capes.gov.br Another key area of development is the refinement of the Curtius rearrangement , particularly within continuous flow chemistry systems. This approach can mitigate the safety concerns associated with the acyl azide (B81097) intermediates, making it a more viable option for larger-scale, environmentally friendly production. nih.gov

Table 1: Comparison of Synthetic Routes for Isocyanates

| Synthetic Route | Advantages | Disadvantages | Relevance to this compound |

| Phosgenation | Well-established, high yield | Highly toxic reagent (phosgene), corrosive byproducts | Traditional method, seeking replacement |

| Staudinger–aza-Wittig | Phosgene-free, good functional group tolerance | Stoichiometric phosphine (B1218219) oxide byproduct | Potential for cleaner synthesis |

| Curtius Rearrangement | Clean reaction, inert byproducts | Potentially explosive azide intermediates | Flow chemistry makes it a safer, viable option |

| Catalytic Carbonylation | Uses CO as a C1 source | Often requires high pressures and temperatures | A developing area with potential for sustainability |

Exploration of Novel Reactivity and Unprecedented Transformations

The reactivity of the isocyanate group is well-documented, but the chiral nature of this compound opens the door to novel and stereoselective transformations. Future research is expected to move beyond standard urethane (B1682113) and urea (B33335) formations to explore more complex molecular architectures.

A significant area of interest is the use of chiral isocyanates in asymmetric cycloaddition reactions . For instance, the palladium-catalyzed dynamic kinetic asymmetric transformation (DYKAT) of vinylaziridines with isocyanates has been shown to produce chiral imidazolidin-2-ones with high enantioselectivity. nih.gov Applying this methodology to this compound could lead to the synthesis of novel, enantiomerically pure heterocyclic compounds with potential biological activity.

Multicomponent reactions (MCRs) involving isocyanates are another fertile ground for discovery. sigmaaldrich.com These reactions allow for the construction of complex molecules in a single step from three or more starting materials. Exploring the participation of this compound in MCRs could yield a diverse library of chiral compounds for applications in drug discovery and materials science. sigmaaldrich.com The development of new catalytic systems, such as dual-copper catalysts, could further expand the scope of these reactions. sigmaaldrich.com

Advanced Computational Modeling for Reaction Prediction and Material Design

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of chemical systems. For this compound, advanced computational modeling will play a pivotal role in several key areas.

Density Functional Theory (DFT) can be employed to study the mechanisms of reactions involving chiral isocyanates. For example, DFT calculations have been used to elucidate the stepwise versus concerted nature of cycloaddition reactions between nitrones and isocyanates, depending on the solvent polarity. google.com Such studies can help in optimizing reaction conditions to favor desired products and stereochemical outcomes. DFT can also be used to understand the catalytic cycles of urethane formation, providing insights for the design of more efficient catalysts. mdpi.com

Furthermore, computational modeling is crucial for predicting the properties of polymers derived from this compound. Atomistic and coarse-grained simulations can be used to understand the relationship between the molecular structure of the isocyanate and the macroscopic properties of the resulting polyurethanes and polyureas, such as their mechanical strength, thermal stability, and adhesion properties. researchgate.netyoutube.com This predictive capability can accelerate the design of new materials with tailored functionalities.

Integration of this compound into Multifunctional Advanced Materials Systems

The incorporation of the chiral this compound moiety into polymers can impart unique properties, leading to the development of advanced materials.

One of the most promising areas is the creation of chiral polyurethanes . The stereoregularity introduced by the chiral isocyanate can influence the polymer's secondary structure, leading to materials with enhanced thermal stability and specific optical properties. lookchem.com Recent research has demonstrated the synthesis of optically active polyurethanes with a high degree of alternation and enantioselectivity through the asymmetric copolymerization of meso-epoxides and isocyanates. lookchem.com

Moreover, the integration of this compound into stimuli-responsive polymers is an exciting prospect. These "smart" materials can change their properties in response to external stimuli such as temperature, pH, or light. The chiral nature of the isocyanate could be leveraged to create materials with chiroptical switching properties or to influence the self-assembly of the polymers into complex, responsive nanostructures.

Synergistic Approaches Combining Catalysis, Stereoselectivity, and Polymer Chemistry

The future of materials science lies in the ability to control polymer architecture at the molecular level. For this compound, this will involve synergistic approaches that combine the principles of catalysis, stereoselectivity, and polymer chemistry.

Synergistic asymmetric catalysis , where two or more catalysts work in concert to control the stereochemical outcome of a reaction, offers a powerful tool for polymer synthesis. This approach could be used to develop highly stereoselective polymerization methods for this compound, leading to polymers with precisely controlled tacticity and, consequently, predictable and tunable properties.

The development of catalyst-controlled stereoselective polymerization techniques for vinyl ethers using chiral counterions provides a conceptual framework that could be adapted for isocyanate polymerization. By designing chiral catalysts that can control the stereochemistry of monomer enchainment, it may be possible to synthesize highly isotactic or syndiotactic polymers from this compound. Such stereoregular polymers are expected to exhibit unique crystalline and mechanical properties.

Furthermore, living anionic polymerization techniques have shown success in controlling the helicity and sequence of polyisocyanates, creating peptide-mimicking polymers. Applying these advanced polymerization methods to this compound could lead to the creation of novel biomimetic materials with applications in fields such as tissue engineering and drug delivery.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-1-cyclohexylethyl isocyanate, and how can reaction conditions be tailored to improve enantiomeric purity?

- Methodological Answer : The synthesis typically involves the reaction of (R)-1-cyclohexylethylamine with phosgene or its safer equivalents (e.g., triphosgene) under anhydrous conditions. Enantiomeric purity can be enhanced by using chiral catalysts or chromatographic separation techniques (e.g., chiral HPLC). Reaction parameters such as temperature (-10°C to 25°C), solvent polarity (e.g., dichloromethane or toluene), and stoichiometric ratios must be rigorously controlled to minimize racemization. Post-synthesis, nuclear magnetic resonance (NMR) and polarimetry are essential for confirming stereochemical integrity .

Q. How can researchers characterize the structural and thermal stability of this compound?

- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) is used to confirm the presence of the isocyanate group (NCO stretch at ~2250–2275 cm⁻¹). Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal stability, revealing decomposition temperatures and exothermic events. For crystallinity analysis, X-ray diffraction (XRD) is recommended. Solubility profiles in aprotic solvents (e.g., THF, DMF) should also be documented to guide experimental applications .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to its moisture sensitivity and potential toxicity, handling requires inert atmospheres (e.g., nitrogen/argon gloveboxes) and personal protective equipment (PPE), including nitrile gloves and vapor-resistant goggles. Spills must be neutralized with dry sand or specialized isocyanate decontaminants. Emergency measures include immediate rinsing of exposed skin/eyes with water for ≥15 minutes and medical consultation for inhalation exposure .

Advanced Research Questions

Q. How does the chiral center in this compound influence its reactivity in enantioselective coupling reactions?

- Methodological Answer : The cyclohexyl group induces steric hindrance, directing regioselectivity in reactions with alcohols or amines. Computational modeling (e.g., DFT calculations) can predict transition-state geometries, while kinetic studies (e.g., variable-temperature NMR) reveal activation barriers. For example, in urethane formation, the (R)-configuration favors nucleophilic attack at the isocyanate carbon, as demonstrated by comparative studies with its (S)-enantiomer .

Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound in polymer crosslinking?

- Methodological Answer : Discrepancies in crosslinking kinetics often arise from variations in catalyst choice (e.g., dibutyltin dilaurate vs. zinc octoate) or solvent dielectric constants. Researchers should standardize reaction conditions using controlled humidity chambers and real-time monitoring (e.g., rheometry or FTIR tracking of NCO consumption). Reproducibility is enhanced by pre-drying monomers and validating catalyst activity via titration .

Q. How can researchers investigate the biological interactions of this compound derivatives with biomacromolecules?

- Methodological Answer : Derivatives such as thioureas or ureas can be synthesized and screened for protein binding (e.g., via surface plasmon resonance or isothermal titration calorimetry). Molecular docking simulations (using software like AutoDock) predict binding affinities to enzymes or receptors. In vitro assays (e.g., cell viability studies) should be paired with metabolomic profiling to assess cytotoxicity and metabolic pathways .

Q. What advanced analytical techniques validate the enantiomeric excess (ee) of this compound in complex matrices?

- Methodological Answer : Chiral stationary phase GC or HPLC (e.g., Chiralpak® columns) coupled with mass spectrometry (LC-MS) provides high-resolution ee quantification. For trace analysis, circular dichroism (CD) spectroscopy or enzymatic assays using chiral-specific hydrolases can be employed. Method validation should include spike-and-recovery experiments in simulated reaction mixtures .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported solubility parameters for this compound across studies?

- Methodological Answer : Discrepancies often stem from impurities (e.g., residual amines) or solvent batch variability. Purify the compound via fractional distillation or recrystallization, and characterize using Karl Fischer titration for water content. Solubility should be measured via nephelometry in rigorously dried solvents, with data normalized to temperature and ionic strength .

Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement quality-by-design (QbD) principles, including design-of-experiments (DoE) to optimize critical process parameters (CPPs). Use inline PAT tools (e.g., Raman spectroscopy) for real-time monitoring. Statistical batch comparisons (e.g., ANOVA) of key attributes (ee, yield) ensure consistency .

Tables for Key Data

| Property | Value/Method | Reference |

|---|---|---|

| Enantiomeric Purity | ≥99% ee (chiral HPLC, Chiralcel® OD-H) | |

| Thermal Decomposition | Onset: 180°C (TGA, N₂ atmosphere) | |

| Solubility in THF | 250 mg/mL (25°C, anhydrous) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.